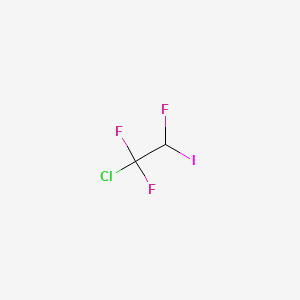

1-Chloro-2-iodo-1,1,2-trifluoroethane

Descripción general

Descripción

1-Chloro-2-iodo-1,1,2-trifluoroethane is a halogenated organic compound with the molecular formula C2HClF3I It is characterized by the presence of chlorine, iodine, and fluorine atoms attached to an ethane backbone

Métodos De Preparación

The synthesis of 1-Chloro-2-iodo-1,1,2-trifluoroethane typically involves halogenation reactions. One common method is the reaction of 1,1,2-trifluoroethane with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective formation of the desired product .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

1-Chloro-2-iodo-1,1,2-trifluoroethane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions:

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

1-Chloro-2-iodo-1,1,2-trifluoroethane serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry and agrochemicals.

Case Study: Cross-Coupling Reactions

Research has demonstrated the successful use of this compound in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl boronic acids. This method allows for the introduction of trifluoroethyl groups into diverse organic frameworks under mild conditions, enhancing the development of novel pharmaceuticals and agrochemicals .

Material Science

The compound is also utilized in developing advanced materials with specific properties due to its unique molecular structure.

Application Example: Polymer Synthesis

In material science, this compound has been explored for synthesizing fluorinated polymers. These polymers exhibit improved chemical resistance and thermal stability compared to their non-fluorinated counterparts. Such properties make them suitable for applications in coatings and sealants .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels.

Toxicity Data Overview

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-iodo-1,1,2-trifluoroethane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogens allows for strong and selective binding to specific sites on enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

1-Chloro-2-iodo-1,1,2-trifluoroethane can be compared with other halogenated ethanes, such as:

1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has similar halogenation but differs in the number and type of halogens, leading to different reactivity and applications.

1-Bromo-1-chloro-2,2,2-trifluoroethane: Known for its use as an anesthetic (halothane), this compound has a different halogen arrangement, affecting its pharmacological properties.

1,1,1-Trifluoro-2-iodoethane: This compound is similar in structure but lacks the chlorine atom, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct chemical properties and potential for diverse applications.

Actividad Biológica

1-Chloro-2-iodo-1,1,2-trifluoroethane (CAS 354-26-7) is a halogenated organic compound that has gained attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its potential applications and risks.

- Molecular Formula : C₂HClF₃I

- Molecular Weight : 244.38 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its toxicity, mutagenicity, and potential as a biochemical tool.

Toxicity Studies

- Acute Toxicity : The compound exhibits acute toxicity in laboratory settings. Inhalation studies have indicated that exposure can lead to respiratory distress and other systemic effects. The specific lethal dose (LD50) values are not extensively documented but are expected to be significant due to its halogenated structure.

- Chronic Exposure : Long-term exposure studies suggest potential reproductive and developmental toxicity. Experimental data indicate that exposure may disrupt endocrine functions and lead to teratogenic effects in animal models .

- Metabolism : Research indicates that this compound undergoes metabolic transformations that may produce reactive intermediates capable of interacting with cellular macromolecules .

Mutagenicity and Carcinogenicity

Current evidence suggests that this compound does not exhibit mutagenic properties in standard assays (e.g., Ames test using Salmonella typhimurium). However, its structural similarity to other halogenated compounds raises concerns regarding its potential carcinogenicity .

Case Study 2: Reproductive Toxicity Assessment

In a controlled study assessing the reproductive effects of halogenated ethers, it was found that similar compounds led to decreased fertility rates and increased fetal abnormalities at certain exposure levels. This indicates a need for further investigation into the reproductive toxicity of this compound.

Data Table: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Respiratory distress observed; LD50 values remain undocumented but expected to be significant |

| Chronic Exposure | Potential reproductive toxicity; endocrine disruption noted in animal models |

| Mutagenicity | No mutagenic effects observed in standard assays |

| Carcinogenicity | Limited evidence; requires further investigation due to structural similarities with known carcinogens |

Propiedades

IUPAC Name |

1-chloro-1,1,2-trifluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF3I/c3-2(5,6)1(4)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONGRFUEHPBOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956813 | |

| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-26-7 | |

| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 1-chloro-2-iodo-1,1,2-trifluoroethane when exposed to UV light at 267 nm?

A1: When exposed to UV light at 267 nm, this compound undergoes photodissociation, primarily breaking the C-I bond. This process yields both ground state I(2P3/2) and excited state I(2P1/2) atoms. The study found a high quantum yield (>0.9) for the excited state I(2P1/2) at this wavelength []. Furthermore, analysis of the kinetic energy release suggests significant internal energy deposition in the resulting CF2ClCHF• radical, leading to secondary C-Cl bond rupture in many cases [].

Q2: How does the orientation of the this compound molecule influence its photodissociation at 267 nm?

A2: The research utilized a hexapole-oriented molecular beam, revealing that the transition dipole moment during photoabsorption at 267 nm is nearly parallel to the C-I bond axis, positioned at 90° ± 15° to the molecular dipole moment []. This specific orientation plays a significant role in determining the photodissociation dynamics and the subsequent branching ratios of the different product channels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.